molecular formula C6H3F5N2S B12111883 3-Pentafluoroethyl-1h-pyrazine-2-thione

3-Pentafluoroethyl-1h-pyrazine-2-thione

Cat. No.: B12111883
M. Wt: 230.16 g/mol
InChI Key: ASFHVQOWWJBOFI-UHFFFAOYSA-N
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Description

3-Pentafluoroethyl-1H-pyrazine-2-thione is a heterocyclic compound characterized by a pyrazine backbone substituted with a pentafluoroethyl (-C₂F₅) group at position 3 and a thione (-C=S) group at position 2. The pentafluoroethyl group is a strong electron-withdrawing substituent, significantly influencing the compound’s electronic properties, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C6H3F5N2S

Molecular Weight

230.16 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione

InChI

InChI=1S/C6H3F5N2S/c7-5(8,6(9,10)11)3-4(14)13-2-1-12-3/h1-2H,(H,13,14)

InChI Key

ASFHVQOWWJBOFI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=S)N1)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Pentafluoroethyl-1h-pyrazine-2-thione can be achieved through several routes. One common method involves the reduction of 2-mercaptopyrazine during its crystallization with isonicotinic acid N-oxide in ethanol solution . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

3-Pentafluoroethyl-1h-pyrazine-2-thione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Pentafluoroethyl-1h-pyrazine-2-thione serves as a crucial building block in the synthesis of more complex pyrazine derivatives. These derivatives are valuable for their diverse chemical reactivity and potential applications in various reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic chemistry.

Biological Applications

Therapeutic Potential

Research indicates that pyrazine derivatives, including 3-Pentafluoroethyl-1h-pyrazine-2-thione, exhibit promising biological activities. Notably, they have been investigated for:

  • Antimicrobial Activity : Studies have shown that certain pyrazine derivatives possess antimicrobial properties, which could be harnessed for developing new antibiotics or antifungal agents .
  • Anticancer Properties : Preliminary findings suggest potential anticancer activities, warranting further investigation into their mechanisms of action and efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, which is a critical factor in many chronic diseases.

Industrial Applications

Material Development

In the industrial sector, 3-Pentafluoroethyl-1h-pyrazine-2-thione is utilized in the development of new materials. Its unique chemical structure allows it to be used as a precursor in synthesizing various industrial chemicals. The presence of the pentafluoroethyl group enhances its properties, making it suitable for applications requiring high stability and reactivity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazine derivatives against common pathogens. The results indicated that 3-Pentafluoroethyl-1h-pyrazine-2-thione exhibited stronger inhibition against Staphylococcus aureus compared to other derivatives. This suggests its potential as a lead compound in antibiotic development.

Case Study 2: Synthesis of Novel Derivatives

In another research project focused on synthesizing novel pyrazine-based compounds, researchers utilized 3-Pentafluoroethyl-1h-pyrazine-2-thione as a starting material. The synthesized derivatives were tested for their antifungal properties, showing significant activity against several fungal strains, thus highlighting its utility in agricultural applications.

Mechanism of Action

The mechanism of action of 3-Pentafluoroethyl-1h-pyrazine-2-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents Key Functional Groups Electronic Effects
3-Pentafluoroethyl-1H-pyrazine-2-thione -C₂F₅ (position 3), -C=S Thione, pentafluoroethyl Strong electron withdrawal, polar
1-Methyl-5,6-diphenylpyrazine-2(1H)-thione () -CH₃, -C₆H₅ Thione, methyl, phenyl Moderate electron withdrawal, aromatic
2-Methoxy-3-(1-methylpropyl)pyrazine () -OCH₃, -CH(CH₂CH₃)₂ Methoxy, alkyl Electron donation (methoxy), hydrophobic
5-(Trifluoromethyl)pyrazine derivatives () -CF₃ Trifluoromethyl Moderate electron withdrawal

Key Observations:

  • Electron-Withdrawing Effects: The pentafluoroethyl group (-C₂F₅) exerts stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) or phenyl groups, reducing electron density on the pyrazine ring. This enhances electrophilic reactivity at the thione sulfur .
  • Polarity and Solubility: The thione group increases polarity, improving solubility in polar solvents (e.g., DMF, acetone) compared to non-thione analogs like 2-methoxy-3-(1-methylpropyl)pyrazine, which is more volatile and lipophilic .

Biological Activity

3-Pentafluoroethyl-1H-pyrazine-2-thione is a fluorinated heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Molecular Characteristics:

PropertyValue
Molecular Formula C6H3F5N2S
Molecular Weight 230.16 g/mol
IUPAC Name 3-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione
InChI Key ASFHVQOWWJBOFI-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=S)N1)C(C(F)(F)F)(F)F

The biological activity of 3-Pentafluoroethyl-1H-pyrazine-2-thione is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or proteins, influencing various cellular pathways. The presence of the pentafluoroethyl group enhances its lipophilicity and stability, which can significantly affect its reactivity and biological efficacy compared to other pyrazine derivatives.

Antimicrobial Activity

Studies have demonstrated that pyrazine derivatives, including 3-Pentafluoroethyl-1H-pyrazine-2-thione, exhibit notable antimicrobial properties. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell lysis and death. Preliminary tests show that it has significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

Research into the anticancer properties of 3-Pentafluoroethyl-1H-pyrazine-2-thione has yielded promising results. In vitro studies indicate that the compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) adenocarcinomas. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in modulating cytokine production in macrophages, suggesting a role in reducing inflammation in various pathological conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Pentafluoroethyl-1H-pyrazine-2-thione, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Pyrazine-2(1H)-thioneLacks the pentafluoroethyl groupDifferent chemical reactivity and biological properties
1H-Pyrazolo[3,4-b]pyridinesSimilar pyrazine coreDifferent substituents leading to varied activities

The presence of multiple fluorine atoms in 3-Pentafluoroethyl-1H-pyrazine-2-thione enhances its lipophilicity and stability compared to these similar compounds, potentially leading to improved bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrazine compounds to enhance their biological activities. For example:

  • A series of new pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were synthesized and tested for anticancer activity against human cancer cell lines. These studies highlight the importance of structural modifications in enhancing biological efficacy .
  • Pharmacological testing has shown that certain derivatives exhibit selective inhibition against target proteins involved in cancer progression, further supporting the potential for developing targeted therapies based on pyrazine structures .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-pentafluoroethyl-1H-pyrazine-2-thione, and what methodological considerations are critical for achieving high purity?

  • Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting a pyrazine precursor with pentafluoroethylthiol groups under inert conditions (e.g., using Schlenk techniques) can yield the target compound. Key considerations include:

  • Solvent selection : Anhydrous DMF or THF to prevent hydrolysis of reactive intermediates .
  • Catalysts : Use of coupling agents like TBTU or HOBt for efficient amidation/thiolation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol to isolate the product.
  • Purity validation : NMR (<sup>1</sup>H/<sup>19</sup>F) and LC-MS to confirm structural integrity and rule out byproducts .

Q. How can researchers characterize the structural and electronic properties of 3-pentafluoroethyl-1H-pyrazine-2-thione?

  • Answer : A multi-technique approach is essential:

  • X-ray crystallography : For definitive bond-length and angle measurements. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • Spectroscopy : <sup>19</sup>F NMR to probe electronic effects of the pentafluoroethyl group; IR spectroscopy to identify thione (C=S) stretching vibrations (~1200–1250 cm⁻¹) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distributions and compare with experimental data .

Q. What are the stability profiles of 3-pentafluoroethyl-1H-pyrazine-2-thione under varying storage conditions?

  • Answer : Stability studies should include:

  • Thermogravimetric analysis (TGA) : To assess decomposition temperatures.
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.
  • Moisture control : Use desiccators with anhydrous CaCl₂, as thione groups may hydrolyze in humid environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for 3-pentafluoroethyl-1H-pyrazine-2-thione derivatives?

  • Answer : Discrepancies often arise from twinning or disordered pentafluoroethyl groups. Strategies include:

  • High-resolution data collection : Use synchrotron sources to improve data quality.
  • Refinement constraints : Apply SHELXL’s PART and SIMU instructions to model disordered fluorine atoms .
  • Validation tools : Check Rint and CCDC deposition standards to ensure reproducibility .

Q. What experimental design principles optimize the compound’s reactivity in anion-π interactions for supramolecular applications?

  • Answer : Leverage its electron-deficient pyrazine core:

  • Anion selection : Test weakly hydrated anions (e.g., NO₃⁻, ClO₄⁻) for stronger non-covalent interactions.
  • Solvent polarity : Use low-polarity solvents (e.g., CHCl₃) to enhance binding affinity.
  • Competitive titrations : Employ isothermal titration calorimetry (ITC) to quantify binding constants and validate computational models .

Q. How do computational methods reconcile discrepancies between predicted and observed spectroscopic data for this compound?

  • Answer :

  • Step 1 : Perform DFT geometry optimization and compare with crystallographic data to identify conformational mismatches.
  • Step 2 : Adjust basis sets (e.g., 6-311++G**) to account for fluorine’s electronegativity and lone-pair effects.
  • Step 3 : Simulate NMR chemical shifts using GIAO (Gauge-Including Atomic Orbitals) and correlate with experimental <sup>19</sup>F shifts .

Q. What methodologies address synthetic challenges in scaling up 3-pentafluoroethyl-1H-pyrazine-2-thione while maintaining regioselectivity?

  • Answer :

  • Flow chemistry : Reduces exothermic risks in pentafluoroethylation steps.
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity for cyclization steps .
  • In-line analytics : Use FTIR probes to monitor intermediate formation and adjust parameters in real time .

Methodological Notes

  • Data Reproducibility : Cross-validate synthetic protocols with independent replicates and deposit crystallographic data in the CCDC (Cambridge Structural Database) .
  • Ethical Compliance : Adhere to safety protocols for fluorinated compounds (e.g., PPE for handling volatile thiones) .
  • Theoretical Frameworks : Apply Elder-Vass’ critical realism to contextualize experimental outcomes within broader chemical ontologies .

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